1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol
CAS No.: 113283-34-4
Cat. No.: VC8406319
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
![1-(Benzo[d][1,3]dioxol-5-yl)butan-2-ol - 113283-34-4](/images/structure/VC8406319.png)
CAS No. | 113283-34-4 |
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Molecular Formula | C11H14O3 |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 1-(1,3-benzodioxol-5-yl)butan-2-ol |
Standard InChI | InChI=1S/C11H14O3/c1-2-9(12)5-8-3-4-10-11(6-8)14-7-13-10/h3-4,6,9,12H,2,5,7H2,1H3 |
Standard InChI Key | IOPGAULGWGHDFQ-UHFFFAOYSA-N |
SMILES | CCC(CC1=CC2=C(C=C1)OCO2)O |
Canonical SMILES | CCC(CC1=CC2=C(C=C1)OCO2)O |
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
1-(Benzo[d]dioxol-5-yl)butan-2-ol is systematically named 1-(1,3-benzodioxol-5-yl)butan-2-ol under IUPAC nomenclature . Its structure comprises a benzodioxole ring—a fused bicyclic system of benzene and dioxole—linked to a four-carbon alcohol chain at the second position (Fig. 1). The compound’s canonical SMILES representation, CCC(CC1=CC2=C(C=C1)OCO2)O, confirms the hydroxyl group’s placement on the second carbon of the butyl chain.
Table 1: Molecular Properties of 1-(Benzo[d]dioxol-5-yl)butan-2-ol
Property | Value |
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CAS No. | 113283-34-4 |
Molecular Formula | C₁₁H₁₄O₃ |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 1-(1,3-benzodioxol-5-yl)butan-2-ol |
Topological Polar Surface Area | 38.70 Ų |
XLogP | 2.30 |
H-Bond Donors | 1 |
H-Bond Acceptors | 3 |
Data derived from crystallographic and computational analyses indicate a planar benzodioxole ring with slight puckering at the dioxole oxygen atoms . The butan-2-ol side chain adopts a staggered conformation, minimizing steric hindrance between the hydroxyl group and adjacent substituents.
Spectroscopic and Computational Data
The compound’s Standard InChIKey (IOPGAULGWGHDFQ-UHFFFAOYSA-N) facilitates database searches and predicts interactions via molecular docking. Fourier-transform infrared (FTIR) spectroscopy of analogous benzodioxoles reveals characteristic O–H stretches (3200–3600 cm⁻¹) and C–O–C vibrations (1250–1050 cm⁻¹) from the dioxole ring . Nuclear magnetic resonance (NMR) simulations predict the following signals:
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¹H NMR: δ 1.2–1.5 (m, 2H, CH₂), δ 1.6–1.8 (m, 2H, CH₂), δ 3.5–3.7 (m, 1H, CH–OH), δ 6.8–7.1 (m, 3H, aromatic H) .
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¹³C NMR: δ 22.1 (CH₂), δ 35.6 (CH–OH), δ 101.3 (O–C–O), δ 108–148 (aromatic C) .
Synthesis and Chemical Reactivity
Synthetic Pathways
Though no explicit synthesis for 1-(Benzo[d]dioxol-5-yl)butan-2-ol is documented, analogous benzodioxole alcohols are typically synthesized via Friedel-Crafts alkylation or Grignard reactions. A plausible route involves:
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Piperonal Activation: Reacting piperonal (1,3-benzodioxole-5-carbaldehyde) with a Grignard reagent (e.g., CH₂CH₂MgBr) to form a secondary alcohol.
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Chain Elongation: Subjecting the intermediate to hydroboration-oxidation to introduce the butan-2-ol moiety .
Yield optimization strategies for similar compounds emphasize low-temperature reactions (-20°C to 0°C) and anhydrous conditions to prevent diol formation .
Physicochemical Properties
The compound’s lipophilicity (XLogP = 2.30) suggests moderate membrane permeability, aligning with its predicted blood-brain barrier penetration (65% probability) . Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating solubilizing agents (e.g., DMSO) for in vitro assays. Thermal stability analyses of analogs indicate decomposition temperatures above 200°C, making it suitable for high-temperature reactions.
Biological Activity and Mechanistic Insights
Hypothesized Pharmacological Effects
Benzodioxole derivatives exhibit diverse bioactivities, including:
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Antibacterial Action: Pyrazole-containing analogs inhibit Staphylococcus aureus (MIC = 8 μg/mL) by disrupting cell wall synthesis.
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Antioxidant Capacity: Methylenedioxy groups scavenge free radicals via electron donation, as shown in DPPH assays (IC₅₀ = 12 μM) .
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Neuroactive Potential: Structural similarity to psychoactive cathinones suggests possible monoamine reuptake inhibition, though this remains untested.
Structure-Activity Relationships (SAR)
Key SAR observations include:
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Hydroxyl Position: The 2° alcohol configuration enhances hydrogen bonding with target proteins compared to 1° alcohols .
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Benzodioxole Substitution: Electron-donating groups at C5 improve antibacterial efficacy by 40% in E. coli models.
ADMET Profiling and Toxicology
Absorption and Distribution
ADMET predictions (Table 2) highlight high intestinal absorption (99.65% probability) and moderate blood-brain barrier penetration (65%) . The compound’s polar surface area (38.70 Ų) and rotatable bonds (3) align with Lipinski’s Rule of Five, suggesting oral bioavailability .
Table 2: ADMET Properties of 1-(Benzo[d]dioxol-5-yl)butan-2-ol
Parameter | Value/Probability |
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Human Intestinal Absorption | 99.65% |
Blood-Brain Barrier Penetration | 65% |
CYP3A4 Substrate | 72.53% probability |
CYP2D6 Inhibition | 79.34% probability |
Hepatotoxicity | Low risk |
Metabolism and Excretion
Hepatic metabolism primarily involves CYP3A4 and CYP2C9, yielding hydroxylated and glucuronidated metabolites . Renal excretion accounts for 60–70% of elimination, with a predicted half-life of 2–4 hours in humans .
Applications and Future Directions
Pharmaceutical Development
The compound’s scaffold is a candidate for:
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Antibacterial Agents: Hybridization with fluoroquinolones may combat multidrug-resistant pathogens.
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Neuroprotective Drugs: Benzodioxole’s antioxidant properties could mitigate oxidative stress in neurodegenerative diseases.
Materials Science
Benzodioxole derivatives serve as monomers in polycarbonate synthesis, offering enhanced thermal stability for aerospace materials .
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